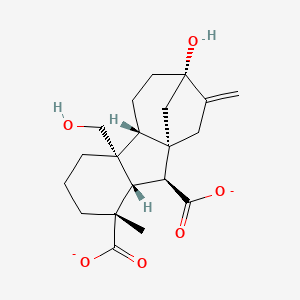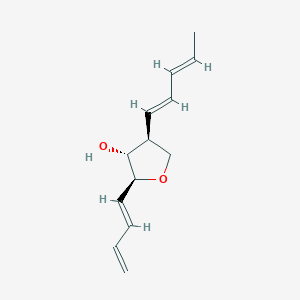
Aureonitol
概要
説明
Aureonitol is a natural product derived from fungi, specifically from the genus Chaetomium. It is a tetrahydrofuran derivative known for its antiviral properties, particularly against influenza viruses. The compound has garnered attention due to its ability to inhibit the replication of influenza A and B viruses by targeting the surface glycoprotein hemagglutinin .
科学的研究の応用
Aureonitol has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a lead compound for the development of new antiviral drugs. Its unique chemical structure makes it a valuable candidate for drug design .
Biology: In biological research, this compound is studied for its antiviral properties. It has been shown to inhibit the replication of influenza A and B viruses, making it a potential therapeutic agent for treating influenza infections .
Medicine: In medicine, this compound’s low cytotoxicity and high efficacy against influenza viruses make it a promising candidate for the development of new antiviral medications .
Industry: In the industrial sector, this compound is produced through fermentation processes and used in the development of antiviral agents. Its production involves the isolation of the compound from fermented fungal products .
作用機序
アウレオニトールは、インフルエンザウイルスの表面糖タンパク質ヘマグルチニンを標的とすることで、抗ウイルス効果を発揮します。 この相互作用は、ウイルスのヘマグルチニン活性を阻害し、それによってウイルスの吸着と複製を阻止します . 分子モデリング研究では、アウレオニトールがヘマグルチニンのシアル酸結合部位にドッキングし、高度に保存された残基と水素結合を形成することが示されています .
類似化合物:
- エラトゥメノールA-F
- オルセリン酸エステル(エラトゥモンAおよびB)
- アウレオチャエグロボシン
比較: アウレオニトールは、インフルエンザウイルスに対する特異的な抗ウイルス活性により、その類似化合物の中でユニークです。 エラトゥメノールやオルセリン酸エステルなどの他の化合物は生物活性も示しますが、アウレオニトールのヘマグルチニン阻害とウイルス吸着阻害能力はそれを際立たせています . さらに、アウレオニトールの低い細胞毒性と高い有効性は、抗ウイルス薬の開発においてより好ましい候補となっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Aureonitol plays a significant role in biochemical reactions, particularly in inhibiting the replication of influenza viruses. It interacts with the surface glycoprotein hemagglutinin of the influenza virus, forming hydrogen bonds with highly conserved residues . This interaction impairs the virus’s ability to adsorb to host cells, thereby inhibiting its replication. Additionally, this compound has been shown to interact with nitric oxide production pathways, exhibiting inhibitory activity in LPS-induced BV-2 microglial cells .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In influenza-infected cells, this compound significantly reduces viral replication by targeting hemagglutinin . In microglial cells, it inhibits nitric oxide production, which is a crucial mediator of inflammation . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced inflammation and viral replication.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound docks in the sialic acid binding site of hemagglutinin, forming hydrogen bonds with conserved residues . This binding inhibits the hemagglutination process, preventing the virus from adsorbing to host cells. Additionally, this compound’s inhibitory effect on nitric oxide production in microglial cells suggests it may interact with enzymes involved in the nitric oxide synthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in inhibiting influenza virus replication over extended periods . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. The stability and degradation of this compound in different experimental conditions also need to be thoroughly examined to understand its temporal effects better.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at low concentrations, with an EC50 of 100 nanomolar against influenza A (H3N2) virus . At higher doses, potential toxic or adverse effects need to be evaluated. Understanding the threshold effects and safe dosage ranges of this compound in animal models is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to its antiviral and anti-inflammatory activities. It interacts with enzymes and cofactors involved in the synthesis of nitric oxide, inhibiting its production in microglial cells . Additionally, its interaction with hemagglutinin suggests a role in the metabolic pathways of viral replication
準備方法
合成経路と反応条件: (-)-アウレオニトールの全合成には、テトラヒドロフラン環に立体三量体を導入する立体選択的分子内アリル化が含まれます。 この方法は、立体中心の(2S,3R,4S)絶対配置を確認します . 合成プロセスは複雑で、目的の立体化学を達成するために反応条件を正確に制御する必要があります。
工業生産方法: アウレオニトールの工業生産は、主にチャエトミウム・グロボーサム真菌の発酵に依存しています。この化合物は、真菌の液体および固体状態の発酵産物から分離されます。 分離された化合物の構造は、分光分析によって決定されます .
化学反応の分析
反応の種類: アウレオニトールは、環状付加反応など、さまざまな化学反応を起こします。 これらの反応は、主に化合物の官能基化と生物活性の探求に焦点を当てています.
一般的な試薬と条件: アウレオチャエグロボシンなどの新規ヘテロダイマーの合成には、環状付加反応を促進する特定の試薬と条件を使用します。 これらの反応は、目的の生成物の形成を確実にするために、制御された条件下で行われます.
形成される主な生成物: アウレオニトールの化学反応から形成される注目すべき生成物の1つは、著しい細胞毒性を示すアウレオチャエグロボシンです.
4. 科学研究への応用
アウレオニトールは、幅広い科学研究に利用されています。
化学: 化学では、アウレオニトールは、新しい抗ウイルス薬の開発のためのリード化合物として使用されます。 そのユニークな化学構造は、創薬に役立つ候補です .
生物学: 生物学的研究では、アウレオニトールは、その抗ウイルス特性について研究されています。 インフルエンザA型およびB型ウイルスの複製を阻害することが示されており、インフルエンザ感染症の治療のための潜在的な治療薬となっています .
医学: 医学では、アウレオニトールの低い細胞毒性とインフルエンザウイルスに対する高い有効性は、新しい抗ウイルス薬の開発のための有望な候補となっています .
産業: 産業部門では、アウレオニトールは発酵プロセスによって生産され、抗ウイルス剤の開発に使用されます。 その生産には、発酵した真菌産物からの化合物の分離が含まれます .
類似化合物との比較
- Elatumenol A-F
- Orsellinic acid esters (Elatumone A and B)
- Aureochaeglobosins
Comparison: Aureonitol is unique among its similar compounds due to its specific antiviral activity against influenza viruses. While other compounds like elatumenol and orsellinic acid esters also exhibit biological activities, this compound’s ability to inhibit hemagglutination and virus adsorption sets it apart . Additionally, this compound’s low cytotoxicity and high efficacy make it a more favorable candidate for antiviral drug development .
特性
IUPAC Name |
(2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-7-8-11-10-15-12(13(11)14)9-6-4-2/h3-9,11-14H,2,10H2,1H3/b5-3+,8-7+,9-6+/t11-,12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKTHCXEMHTIQ-DBCNHVMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC1COC(C1O)C=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/[C@H]1CO[C@H]([C@@H]1O)/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601038840 | |
| Record name | Aureonitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71774-51-1 | |
| Record name | Aureonitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071774511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aureonitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601038840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUREONITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23F04FI61S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


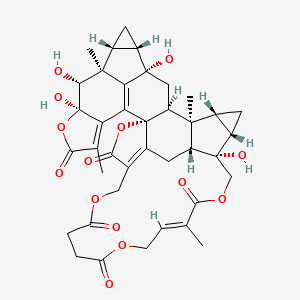

![(2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B1264892.png)

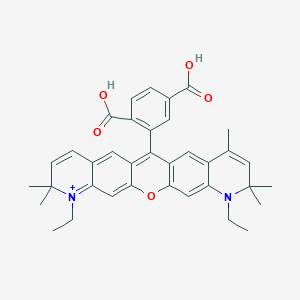
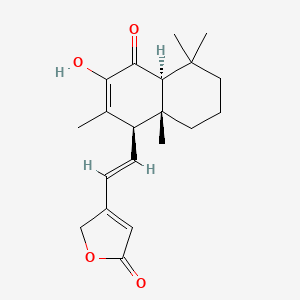
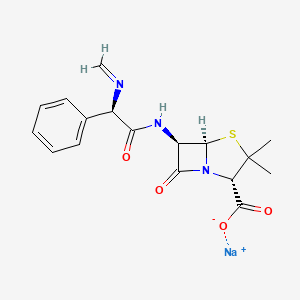
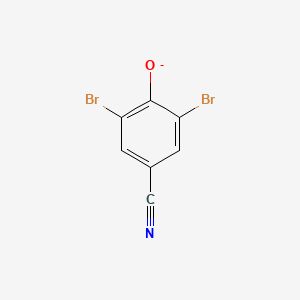
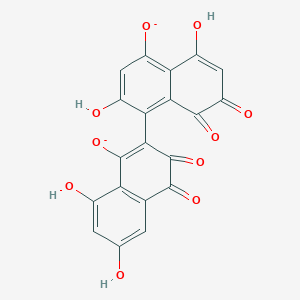
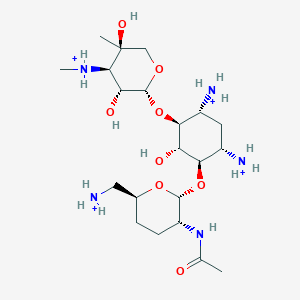

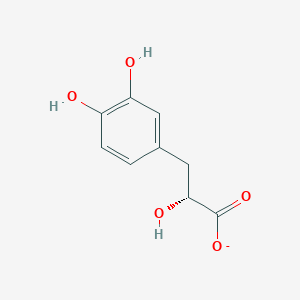
![3-(5-Carboxypentanoyl)-1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1264909.png)
